molecular formula C₁₅H₃₁NO₄ B549758 (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol CAS No. 81117-35-3

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

Cat. No. B549758
CAS RN: 81117-35-3
M. Wt: 289.41 g/mol
InChI Key: FTSCEGKYKXESFF-LXTVHRRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as piperidines .


Molecular Structure Analysis

The molecular structure analysis of this compound could involve techniques such as FT-IR, FT-Raman, and UV-Vis spectroscopy . These techniques can provide valuable information about the compound’s structure and its electronic properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques and calculations. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed . Spectroscopic techniques can also be used to investigate the compound’s properties .

Mechanism of Action

Target of Action

NN-DNJ primarily targets Maltase-Glucoamylase (MGAM) . MGAM is an enzyme that plays a crucial role in the final steps of digestion of starch and glycogen . It also inhibits acid α-glucosidase and α-1,6-glucosidase .

Mode of Action

NN-DNJ acts as a glucosidase inhibitor , specifically inhibiting acid α-glucosidase and α-1,6-glucosidase . It binds to these enzymes and prevents them from breaking down complex sugars into simpler sugars . This inhibition can lead to an increase in hepatic glycogen levels in fasted mice and gastrocnemius muscle glycogen levels in both fasted and fed mice .

Biochemical Pathways

The inhibition of glucosidase enzymes by NN-DNJ affects the carbohydrate metabolism pathway . By preventing the breakdown of complex sugars, it disrupts the normal digestion and absorption of carbohydrates, leading to an accumulation of undigested sugars. This can have downstream effects on energy production and storage processes in the body .

Pharmacokinetics

It is known that the absorption rate of dnj decreases when dnj and cmcna are concomitantly ingested in rats, leading to an improved antihyperglycemic effect .

Result of Action

The inhibition of glucosidase enzymes by NN-DNJ leads to an increase in hepatic glycogen levels in fasted mice and gastrocnemius muscle glycogen levels in both fasted and fed mice . This can potentially lead to changes in energy utilization and storage in the body. Additionally, NN-DNJ has been shown to have antiviral properties, inhibiting the replication of certain viruses .

Action Environment

The action of NN-DNJ can be influenced by various environmental factors. For example, the presence of other compounds, such as CMCNa, can affect the absorption and thus the effectiveness of NN-DNJ . Furthermore, the pH of the environment can influence the stability and efficacy of NN-DNJ .

properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSCEGKYKXESFF-LXTVHRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333407
Record name NN-DNJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

CAS RN

81117-35-3
Record name NN-DNJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(n-Nonyl)-1-deoxynojirimycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Reactant of Route 4
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Reactant of Route 5
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Reactant of Route 6
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

Q & A

Q1: How does NN-DNJ exert its antiviral effects?

A1: NN-DNJ primarily acts by inhibiting α-glucosidases I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for N-linked glycosylation. This process involves attaching glycan chains to newly synthesized proteins. By inhibiting α-glucosidases, NN-DNJ disrupts the proper folding and processing of viral glycoproteins, ultimately hindering viral assembly and secretion. [, , , ]

Q2: What are the downstream effects of NN-DNJ's inhibition of α-glucosidases?

A2: The disruption of N-linked glycosylation by NN-DNJ leads to several downstream effects:

  • Misfolding and Retention of Viral Proteins: Viral glycoproteins, crucial for viral attachment, entry, and fusion, fail to fold correctly in the ER and are targeted for degradation. [, , , ]
  • Reduced Viral Assembly and Budding: The lack of properly folded glycoproteins hinders the assembly of new viral particles and their subsequent release from infected cells. [, , , ]
  • Reduced Infectivity: The secreted viral particles often exhibit reduced infectivity due to the absence or malfunctioning of crucial glycoproteins. [, , , ]

Q3: Are there other mechanisms of action for NN-DNJ beyond α-glucosidase inhibition?

A3: Interestingly, research suggests that NN-DNJ may possess additional antiviral mechanisms independent of its effect on α-glucosidases. For instance, studies on Hepatitis B Virus (HBV) suggest NN-DNJ might interfere with viral encapsidation, a process occurring before viral envelopment. This implies a potential target beyond glycoprotein processing. []

Q4: What is the molecular formula and weight of NN-DNJ?

A4: The molecular formula of NN-DNJ is C15H31NO5, and its molecular weight is 305.41 g/mol.

Q5: Is there any available spectroscopic data for NN-DNJ?

A5: While the provided research excerpts do not delve into detailed spectroscopic analysis of NN-DNJ, standard characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of synthesized compounds.

Q6: How does modifying the alkyl side chain of deoxynojirimycin (DNJ) affect its antiviral activity?

A6: Research demonstrates that modifying the alkyl side chain of DNJ significantly influences its antiviral potency and selectivity. NN-DNJ, with its nine-carbon alkyl chain, exhibits higher potency against viruses like HBV and BVDV compared to its non-alkylated counterpart, DNJ. Further modifications, such as branching and cyclization of the side chain, have also been explored, with some derivatives showing improved selectivity indices. []

Q7: Can you provide specific examples of NN-DNJ analogues with altered side chains and their impact on antiviral activity?

A7: Certainly, studies exploring side chain modifications of NN-DNJ have yielded promising results:

  • N-methoxy-nonyl-DNJ: This analogue demonstrated higher potency against BVDV and HBV compared to NN-DNJ, with activity in the micromolar range. []
  • N-butyl-cyclohexyl DNJ: This derivative also displayed an improved selectivity index against BVDV and HBV compared to NN-DNJ. []

Q8: What in vitro models have been used to study the antiviral activity of NN-DNJ?

A8: Researchers have employed various in vitro cell culture models to investigate the efficacy of NN-DNJ against different viruses. These include:

  • Human hepatoma carcinoma cell lines (HepG2 2,2,15) for studying HBV. [, ]
  • Madin-Darby bovine kidney (MDBK) cells for studying BVDV as a surrogate model for HCV. [, ]
  • Human neuroblastoma cells (BE(2)-C) for examining the toxicity of α-synuclein, a protein implicated in Parkinson's disease. []

Q9: What are the key findings from in vivo studies on NN-DNJ?

A9: In vivo studies, primarily using animal models, have provided valuable insights into the therapeutic potential of NN-DNJ:

  • Woodchuck Model of Chronic HBV Infection: Oral administration of NN-DNJ demonstrated antiviral activity in this model. []
  • Mouse Model of Dengue Virus Infection: NN-DNJ significantly reduced viral replication and suppressed the inflammatory response in this model, highlighting its potential for treating dengue fever. []
  • Mouse Model of Gaucher Disease: NN-DNJ, acting as a pharmacological chaperone, increased the activity of the deficient enzyme β-glucocerebrosidase, suggesting its therapeutic potential for this lysosomal storage disorder. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.